molecular formula C19H21N3OS B5730266 2-{5-[(mesitylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenol

2-{5-[(mesitylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenol

Cat. No. B5730266
M. Wt: 339.5 g/mol
InChI Key: MRKJFNBPRUUYHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-[(mesitylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a triazole derivative that has been synthesized using a variety of methods. In

Mechanism of Action

The mechanism of action of 2-{5-[(mesitylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenol is not fully understood. However, studies have shown that it exerts its anti-cancer activity by inhibiting various signaling pathways involved in cancer cell growth and survival. It has also been shown to induce the production of reactive oxygen species (ROS), which can lead to DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 2-{5-[(mesitylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenol has been shown to have other biochemical and physiological effects. Studies have shown that it has anti-inflammatory activity, and it may also have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{5-[(mesitylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenol in lab experiments is its potent anti-cancer activity. This makes it a promising compound for the development of new cancer treatments. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are many potential future directions for research on 2-{5-[(mesitylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenol. One area of research could be to further explore its anti-cancer activity and to optimize its use in cancer treatment. Another area of research could be to investigate its potential applications in the treatment of other diseases, such as neurodegenerative diseases. Additionally, future research could focus on understanding the mechanism of action of this compound in more detail, which could lead to the development of more effective treatments.

Synthesis Methods

The synthesis of 2-{5-[(mesitylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenol has been achieved using various methods. One of the most common methods involves the reaction of 5-(mesitylmethylthio)-1H-1,2,4-triazole-3-carbaldehyde with 4-hydroxybenzene-1-sulfonic acid in the presence of a base. The resulting compound is then treated with a reducing agent to yield 2-{5-[(mesitylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenol.

Scientific Research Applications

2-{5-[(mesitylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenol has been extensively studied for its potential applications in various fields. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

properties

IUPAC Name

2-[4-methyl-5-[(2,4,6-trimethylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-12-9-13(2)16(14(3)10-12)11-24-19-21-20-18(22(19)4)15-7-5-6-8-17(15)23/h5-10,23H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKJFNBPRUUYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CSC2=NN=C(N2C)C3=CC=CC=C3O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-Methyl-5-[(2,4,6-trimethylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.